molecular formula C8H12N2O3 B1283377 Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 139297-50-0

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1283377
CAS RN: 139297-50-0
M. Wt: 184.19 g/mol
InChI Key: OWMJYDBDDKDJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is C8H12N2O3 . The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate appears as white to cream or pale yellow crystals or powder or crystalline powder .

Scientific Research Applications

  • Synthesis of Auxin Activities Compounds :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has been utilized in the synthesis of compounds with auxin activities, although the resulting activities are not high. Some of these compounds also exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

  • Formation of Hydrazones Derivatives :It has been involved in the formation of hydrazones derivatives through reactions with hydrazine hydrate, leading to the synthesis of novel pyrazole hydrazones compounds, characterized by various spectroscopic methods (Huang Jie-han, 2008).

  • Regioselective Synthesis Studies :Research shows its use in regioselective synthesis, where it demonstrates a complete reversal of regioselectivity observed in certain reactions. This highlights its potential in selective chemical synthesis (Ashton & Doss, 1993).

  • Precursor in Cross-Coupling Reactions :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate serves as a precursor in Sonogashira-type cross-coupling reactions, which are instrumental in synthesizing various condensed pyrazoles, demonstrating its utility in organic synthesis (Arbačiauskienė et al., 2011).

  • Ultrasound Irradiation Synthesis :It is also used in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation. This method emphasizes a significant reduction in reaction times, enhancing efficiency in synthesis processes (Machado et al., 2011).

  • Structural Assignments and Synthetic Studies :Its role in synthetic studies and structural assignments, particularly in the formation of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, illustrates its importance in understanding and manipulating molecular structures (Ashton & Doss, 1993).

  • Synthesis of Pyrazolo[3,4-b]pyridin-3-ones :It undergoes selective cyclocondensation with certain compounds, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, a class of compounds important in chemical research (Lebedˈ et al., 2012).

  • Application in Microwave-Assisted Direct Amidation :Microwave-assisted direct amidation processes also utilize this compound, which further shows its versatility in synthetic chemistry (Milosevic et al., 2015).

Mechanism of Action

While the specific mechanism of action for Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is not mentioned in the sources, pyrazole derivatives have been found to have various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, the future directions for the study of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are vast . The design and synthesis of new pyrazole compounds has important research value .

properties

IUPAC Name

ethyl 5-methoxy-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJYDBDDKDJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.